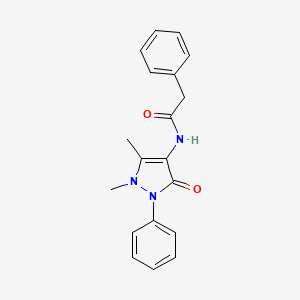

![molecular formula C14H18N6O B5537437 2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537437.png)

2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide often involves multi-step chemical reactions. For instance, N-substituted derivatives of acetamide bearing a piperidine moiety can be synthesized through a process involving the pairing of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution at the nitrogen atom with different electrophiles in the presence of sodium hydride and dimethylformamide (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those similar to 2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, has been elucidated using various spectroscopic methods. These compounds typically feature complex structures with multiple functional groups, contributing to their potential biological activities. Crystallographic analysis of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, has provided insights into their three-dimensional conformations, highlighting the importance of specific structural features (Ismailova et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives, including those related to our compound of interest, often involves interactions with various biological targets. For example, synthesis and modification of these compounds can lead to variations in their biological activities, including their potential as enzyme inhibitors or antibacterial agents (Khalid et al., 2016).

Applications De Recherche Scientifique

Anxiolytics and Neurokinin Receptors

Research on diarylacetylene piperidinyl amides, compounds structurally related to "2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide," has shown promising results as novel anxiolytics. These compounds exhibit good oral activity in models predictive of clinical efficacy for treating anxiety, indicating their potential application in developing new therapeutic agents for mood and emotion regulation. The study highlighted modest affinity for neurokinin NK-1 and 2 receptors, which are critical in mood and emotion management (Kordik et al., 2006).

ACAT Inhibition for Disease Treatment

Another study identified a compound with a piperazine unit, showing potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. This finding is crucial for developing treatments for diseases involving ACAT-1 overexpression, demonstrating the chemical's therapeutic potential (Shibuya et al., 2018).

Antibacterial Applications

A study on N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores revealed moderate antibacterial potentials against various bacterial strains. This research underscores the potential of such compounds in developing new antibacterial agents, with certain derivatives showing more activity against Gram-negative strains (Iqbal et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Compounds bearing a piperidine moiety were synthesized and evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes. This study demonstrates the compounds' promise in treating conditions related to enzyme dysregulation, showcasing their potential therapeutic applications (Khalid et al., 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-piperidin-1-yl-N-[3-(tetrazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c21-14(10-19-7-2-1-3-8-19)16-12-5-4-6-13(9-12)20-11-15-17-18-20/h4-6,9,11H,1-3,7-8,10H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUNPSYZUINUOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-1-yl-N-(3-tetrazol-1-yl-phenyl)-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5537366.png)

![7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)

![2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5537378.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5537385.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5537396.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[3-(methylthio)phenyl]acetamide hydrochloride](/img/structure/B5537404.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)